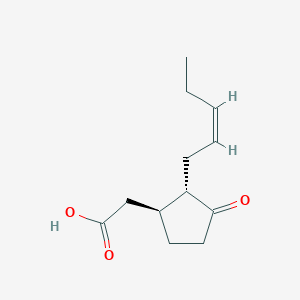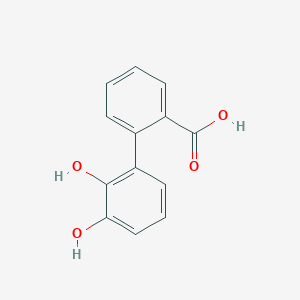
(+)-Jasmonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-jasmonic acid is an oxo monocarboxylic acid that is (3-oxocyclopentyl)acetic acid substituted by a (2Z)-pent-2-en-1-yl group at position 2 of the cyclopentane ring. It has a role as a member of jasmonates. It is an oxo monocarboxylic acid and a member of cyclopentanones. It is a conjugate acid of a this compound anion. It is an enantiomer of a jasmonic acid.
Scientific Research Applications
Plant Development and Stress Response
Role in Plant Development and Stress Response : (+)-Jasmonic acid has been identified as a vital component in plant development and in responding to biotic and abiotic stress. It is involved in multiple pathways for biosynthesis and plays a crucial role in plant responses to environmental signals (Creelman & Mullet, 1995).
Signaling Pathway and Biological Function : It regulates many physiological processes, especially the mediation of plant responses to biotic and abiotic stresses. The signaling pathway includes environmental signal perception, biosynthesis, transport, signal receptors, and transcription factors (Ruan et al., 2019).
Response to Abiotic Stress
- Regulatory Role Under Abiotic Stress : this compound acts as a regulator under abiotic stresses such as cold, drought, salinity, and light exposure. It functions within a complex signal network with other phytohormones and plays a synergistic and antagonistic role in resisting environmental stress (Wang et al., 2020).
Wound Response and Nicotine Synthesis
- Wound Response and Nicotine Synthesis : Research on Nicotiana sylvestris shows that leaf wounding increases this compound levels, which in turn elevates nicotine synthesis in roots, enhancing plant resistance to herbivores (Zhang & Baldwin, 1997).
Plant Growth Inhibition
- Growth Inhibitor in Plant Pericarp : Identified as a growth inhibitor in the pericarp of Vicia faba, this compound's physiological role and comparison with abscisic acid in developing seeds have been a subject of research (Dathe et al., 1981).
Gene Expression in Wound Response
- Modulation of Wound Gene Expression : In soybean plants, this compound accumulates in response to wounding and modulates the expression of genes associated with the plant's response to wounding (Creelman et al., 1992).
Enhancement of Stress Tolerance
- Enhancing Stress Tolerance in Plants : Studies on soybean and tobacco show that this compound treatments can enhance plant tolerance to stresses like salinity and herbicide exposure, modulating stress response mechanisms (Sheteiwy et al., 2020; Kaya & Doğanlar, 2016).
properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m0/s1 |
InChI Key |
ZNJFBWYDHIGLCU-CMIOBCHKSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)O |
SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid](/img/structure/B1241918.png)
![2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1241920.png)
![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)
![(1'S,2'R,3'S,5'R,7'R)-2'-hydroxy-2'-methoxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8',11'-dione](/img/structure/B1241924.png)





![TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)


![methyl 1-(4-chlorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1241936.png)